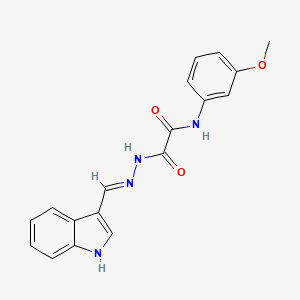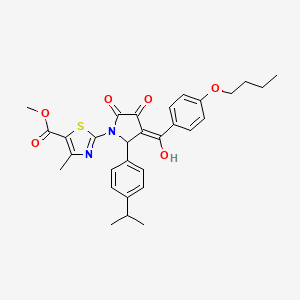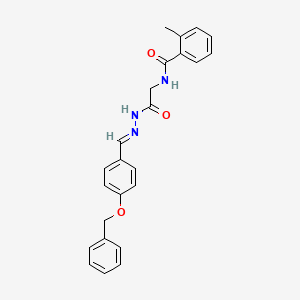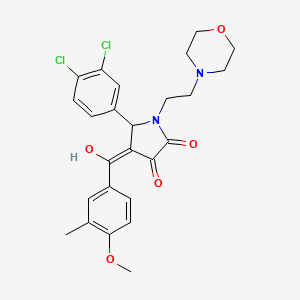
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves a multi-step process:
Formation of the Indole Derivative: The synthesis begins with the preparation of 1H-indole-3-carbaldehyde from indole. This is achieved through a Vilsmeier-Haack reaction, where indole reacts with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form the aldehyde.
Hydrazone Formation: The 1H-indole-3-carbaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is subsequently condensed with 3-methoxyphenyl isocyanate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide has shown potential as an anticancer agent. It can induce apoptosis in cancer cells by interacting with specific cellular targets.
Medicine
In medicine, this compound is being investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for new antibiotic development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with cellular proteins and enzymes. It can bind to DNA, inhibiting replication and transcription processes, which leads to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its anticancer and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-phenyl-2-oxoacetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-chlorophenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, potentially enhancing its efficacy as an anticancer and antimicrobial agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Propiedades
Número CAS |
764693-11-0 |
|---|---|
Fórmula molecular |
C18H16N4O3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-6-4-5-13(9-14)21-17(23)18(24)22-20-11-12-10-19-16-8-3-2-7-15(12)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+ |
Clave InChI |
HQNFFCAXMTVELB-RGVLZGJSSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)



![N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B12017494.png)
![2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12017500.png)
![3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12017503.png)



![Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017557.png)

![N-(3-Bromophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetamide](/img/structure/B12017567.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12017569.png)
